4-amino-1,1-dioxo-1lambda6-thiane-2-carboxylic acid hydrochloride, Mixture of diastereomers
Description
4-Amino-1,1-dioxo-1lambda6-thiane-2-carboxylic acid hydrochloride, a mixture of diastereomers, is a chemical compound with significant potential in scientific research and industrial applications. This compound is characterized by its unique structure, which includes an amino group, a dioxo group, and a thiane ring, making it a versatile molecule in various chemical reactions and applications.
Properties
CAS No. |
2731007-00-2 |
|---|---|
Molecular Formula |
C6H12ClNO4S |
Molecular Weight |
229.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1,1-dioxo-1lambda6-thiane-2-carboxylic acid hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the cyclization of a suitable amino acid derivative followed by oxidation and subsequent hydrochloride formation. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to ensure the formation of the desired diastereomers.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes. Continuous flow chemistry and batch processing are common methods employed to achieve high yields and purity. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1,1-dioxo-1lambda6-thiane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in research and industrial applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, 4-amino-1,1-dioxo-1lambda6-thiane-2-carboxylic acid hydrochloride is used to study enzyme mechanisms and protein interactions. Its ability to bind to specific molecular targets makes it a valuable tool in understanding biological processes.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives are being investigated for their potential use in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it an essential component in the synthesis of high-performance polymers and coatings.
Mechanism of Action
The mechanism by which 4-amino-1,1-dioxo-1lambda6-thiane-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group and dioxo group play crucial roles in binding to enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
4-Amino-1,1-dioxo-1lambda6-thiane-4-carboxylic acid
4-Amino-1,1-dioxo-1lambda6-thiane-4-carboxamide
Uniqueness: 4-Amino-1,1-dioxo-1lambda6-thiane-2-carboxylic acid hydrochloride stands out due to its specific structural features and reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
